molecular formula C7H15NO B13837660 2-Propanol, 1-(methyl-2-propenylamino)-

2-Propanol, 1-(methyl-2-propenylamino)-

Cat. No.: B13837660
M. Wt: 129.20 g/mol
InChI Key: ZGFSWNAAOHGXMY-UHFFFAOYSA-N
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Description

1-[Methyl(prop-2-enyl)amino]propan-2-ol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is a colorless liquid that is miscible with water and commonly used as an intermediate in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[Methyl(prop-2-enyl)amino]propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of prop-2-enylamine with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Reactants: Prop-2-enylamine and 2-chloropropanol.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by distillation or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-[methyl(prop-2-enyl)amino]propan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[Methyl(prop-2-enyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides or esters.

Scientific Research Applications

1-[Methyl(prop-2-enyl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[methyl(prop-2-enyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar structure but lacks the prop-2-enyl group.

    1-Amino-2-propanol: Lacks the methyl and prop-2-enyl groups.

    2-Amino-2-methyl-1-propanol: Similar but with different substitution patterns.

Uniqueness

1-[Methyl(prop-2-enyl)amino]propan-2-ol is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-[methyl(prop-2-enyl)amino]propan-2-ol

InChI

InChI=1S/C7H15NO/c1-4-5-8(3)6-7(2)9/h4,7,9H,1,5-6H2,2-3H3

InChI Key

ZGFSWNAAOHGXMY-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CC=C)O

Origin of Product

United States

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